Adénosine 3'-phosphate 5'-phosphosulfate de lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

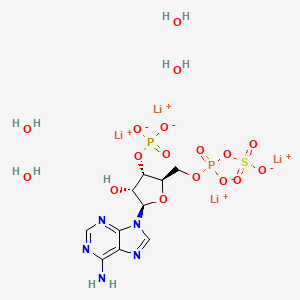

Adenosine 3-phosphate 5-phosphosulfatelithium is a biologically significant compound known for its role as a universal sulfonate donor in various biochemical processes. It is commonly used in the sulfation of glycans and other biological molecules. The compound is a lithium salt hydrate form of adenosine 3-phosphate 5-phosphosulfate, which is also referred to as active sulfate .

Applications De Recherche Scientifique

Adenosine 3-phosphate 5-phosphosulfatelithium has a wide range of scientific research applications:

Chemistry: It is used as a universal sulfonate donor in the synthesis of sulfated compounds.

Biology: The compound is essential for studying the distribution and function of biological transporters and sulfotransferases.

Medicine: It is used in research related to drug metabolism and the development of therapeutic agents targeting sulfation pathways.

Industry: The compound is utilized in the production of sulfated polysaccharides and other industrially relevant sulfated compounds

Mécanisme D'action

Target of Action

Adenosine 3-phosphate 5-phosphosulfatelithium, also known as PAPS, primarily targets sulfotransferases (STs) . Sulfotransferases are enzymes that transfer a sulfonate group from PAPS to other molecules, a process known as sulfonation .

Mode of Action

PAPS acts as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It interacts with its targets, the sulfotransferases, by donating a sulfonate group to these enzymes . This interaction results in the sulfonation of various molecules, including glycans .

Biochemical Pathways

The primary biochemical pathway affected by PAPS is the sulfonation pathway . In this pathway, PAPS donates a sulfonate group to various molecules, including glycans, through the action of sulfotransferases . The sulfonation of these molecules can have various downstream effects, depending on the specific molecule being sulfonated .

Pharmacokinetics

It is known that paps is produced by the action of paps synthase in the cytoplasm and nucleus in animal cells . It is also found in the cytoplasm and plastids of plant cells .

Result of Action

The primary result of PAPS’s action is the sulfonation of various molecules , including glycans . This sulfonation can have various molecular and cellular effects, depending on the specific molecule being sulfonated .

Action Environment

The action, efficacy, and stability of PAPS can be influenced by various environmental factors. It is known, though, that PAPS is used for the sulfation of glycans and is also useful to study the distribution and function of its biological transporter(s) .

Analyse Biochimique

Biochemical Properties

Adenosine 3-phosphate 5-phosphosulfatelithium is used as a universal sulfonate donor for in vivo sulfonation by sulfotransferases . It is used for the sulfation of glycans . It is also useful to study the distribution and function of its biological transporter .

Cellular Effects

The cellular effects of Adenosine 3-phosphate 5-phosphosulfatelithium are primarily related to its role in sulfonation reactions. As a universal sulfonate donor, it plays a crucial role in the sulfation of glycans, which is a key process in various biological functions .

Molecular Mechanism

The molecular mechanism of Adenosine 3-phosphate 5-phosphosulfatelithium involves its role as a sulfate donor in sulfotransferase reactions . It is synthesized biologically via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite .

Temporal Effects in Laboratory Settings

Adenosine 3-phosphate 5-phosphosulfatelithium is known to decompose rapidly when exposed to room temperature, with up to 17% per day at 37 °C . Therefore, it is usually shipped on dry ice to minimize decomposition in transit .

Metabolic Pathways

Adenosine 3-phosphate 5-phosphosulfatelithium is involved in the reduction of sulfate to sulfite, a process carried out by sulfate-reducing bacteria . In these organisms, sulfate serves as an electron acceptor .

Transport and Distribution

Adenosine 3-phosphate 5-phosphosulfatelithium is transported from the cytosol into the lumen of the Golgi apparatus by PAPS transporters (PAPSTs), which are localized in the Golgi membrane .

Subcellular Localization

The subcellular localization of Adenosine 3-phosphate 5-phosphosulfatelithium is primarily in the Golgi apparatus, where it is transported by PAPS transporters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenosine 3-phosphate 5-phosphosulfatelithium can be synthesized through a series of enzymatic reactions. The synthesis involves the conversion of adenosine triphosphate (ATP) and inorganic sulfate to adenosine 5-phosphosulfate (APS) and pyrophosphate, catalyzed by ATP-sulfurylase in the presence of magnesium. Subsequently, APS and additional ATP are converted to adenosine 3-phosphate 5-phosphosulfate and adenosine diphosphate (ADP), catalyzed by APS-kinase in the presence of magnesium .

Industrial Production Methods: Industrial production of adenosine 3-phosphate 5-phosphosulfatelithium typically involves chemical synthesis or enzyme-catalyzed reactions. The compound is produced in a controlled environment to ensure high purity and stability. It is often shipped on dry ice to minimize decomposition during transit .

Analyse Des Réactions Chimiques

Types of Reactions: Adenosine 3-phosphate 5-phosphosulfatelithium primarily undergoes sulfonation reactions. It acts as a sulfonate donor in the presence of sulfotransferases, transferring the sulfonate group to various substrates such as phenols, steroids, and amines .

Common Reagents and Conditions: The common reagents used in these reactions include sulfotransferases and substrates like glycans. The reactions typically occur in the lumen of the Golgi apparatus or in vitro under controlled conditions .

Major Products Formed: The major products formed from these reactions are sulfated glycans and other sulfated biological molecules. These products play crucial roles in various biological processes, including cell signaling and protein function .

Comparaison Avec Des Composés Similaires

- Adenosine 5-phosphosulfate

- Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt

- Adenosine 3,5-diphosphate

Comparison: Adenosine 3-phosphate 5-phosphosulfatelithium is unique due to its lithium salt form, which enhances its stability and solubility. Compared to adenosine 5-phosphosulfate, it has an additional phosphate group, making it a more versatile sulfonate donor. The triethylammonium salt form is another variant used in specific applications, but the lithium salt form is preferred for its higher stability .

Propriétés

Numéro CAS |

109434-21-1 |

|---|---|

Formule moléculaire |

C10H13Li4N5O14P2S |

Poids moléculaire |

549.1 g/mol |

Nom IUPAC |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |

Clé InChI |

UGODCLHJOJPPHP-AZGWGOJFSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |

SMILES isomérique |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

SMILES canonique |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)